An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, a diaryl ether aniline derivative with potential applications in medicinal chemistry and materials science. The document details its chemical structure, predicted physicochemical properties, and outlines established synthetic methodologies for its preparation. Furthermore, it explores potential biological activities based on structurally related compounds and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
Diaryl ether and diarylamine moieties are privileged structures in medicinal chemistry and materials science, frequently found in a wide array of biologically active compounds and functional materials. The unique conformational flexibility and electronic properties imparted by the ether linkage, combined with the synthetic versatility of the aniline scaffold, make these compounds attractive targets for drug discovery and the development of novel organic materials.
4-(2-Chloro-5-methylphenoxy)-2-methylaniline belongs to this important class of molecules. Its structure combines a substituted phenoxy ring with a methyl-substituted aniline, offering multiple points for further chemical modification. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated biological activities, suggesting its potential as a valuable building block for the synthesis of new therapeutic agents and functional materials. This guide aims to consolidate the available information on its chemical identity, predict its properties based on analogous structures, and provide a scientifically sound basis for its synthesis and potential applications.
Chemical Structure and Identification
The chemical structure of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is characterized by a 2-methylaniline core linked via an ether bond at the 4-position to a 2-chloro-5-methylphenol.
| Identifier | Value |
| IUPAC Name | 4-(2-Chloro-5-methylphenoxy)-2-methylaniline |
| CAS Number | 946785-98-4[1] |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)Cl)N |
| MDL Number | MFCD08687388 |
Structural Diagram:
Caption: General scheme for the Ullmann condensation to synthesize 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.
Experimental Protocol (Adapted from a similar synthesis)[1]:
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Reaction Setup: To a dried Schlenk flask, add 4-iodo-2-methylaniline (1.0 equiv.), 2-chloro-5-methylphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
4.2 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. [2][3][4]While typically used for C-N bond formation, a related C-O coupling can be employed for diaryl ether synthesis. Alternatively, the aniline moiety can be introduced in a final step. A plausible route involves the coupling of 4-bromophenol with 1-chloro-2-methyl-5-nitrobenzene, followed by reduction of the nitro group. A more direct approach would be the coupling of an appropriate aryl halide with 4-amino-3-methylphenol.
Caption: General scheme for a Buchwald-Hartwig type C-O coupling reaction.
Experimental Protocol (General Procedure)[2]:
-
Reaction Setup: In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).
-
Reactant Addition: Add 4-amino-3-methylphenol (1.0 equiv.) and the aryl halide (e.g., 1-bromo-2-chloro-5-methylbenzene, 1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, and purify the crude product by column chromatography.
Potential Applications and Biological Activity
While specific applications for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline have not been explicitly reported, the structural class of 4-aryloxyanilines has garnered significant interest in medicinal chemistry.
5.1 Enzyme Inhibition
A study on a series of 4-aryloxy-N-arylanilines demonstrated their potent inhibitory activity against succinate-cytochrome c reductase (SCR), a key enzyme complex in the mitochondrial electron transport chain. [5][6]This suggests that 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and its derivatives could be explored as potential leads for the development of novel fungicides or antibiotics that target cellular respiration.
5.2 Kinase Inhibition
The 4-anilinoquinoline and 4-phenoxyaniline scaffolds are core components of numerous tyrosine kinase inhibitors used in oncology. [7][8][9]The diaryl ether linkage can provide a favorable geometry for binding to the ATP-binding pocket of various kinases. Further derivatization of the aniline nitrogen of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline could lead to the discovery of new kinase inhibitors.
5.3 Neuroprotective Agents
Derivatives of 4-phenoxyaniline have also been investigated as neuroprotective agents, showing potential in models of neurodegenerative diseases. [7]The mechanism of action is thought to involve the modulation of apoptotic pathways.
Safety, Handling, and Toxicology
Specific toxicological data for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is not available. However, based on the toxicology of substituted anilines, certain precautions are warranted. [6][10][11][12][13] General Hazards of Substituted Anilines:
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. [3][14]* Methemoglobinemia: A primary toxic effect of many anilines is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of the blood. [5]* Organ Toxicity: Prolonged or repeated exposure to some anilines may cause damage to the liver, kidneys, and spleen. [6]* Carcinogenicity: Some aniline derivatives are classified as known or suspected carcinogens.
-
Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes. [15] Recommended Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amine waste should be treated as hazardous. [15]
Caption: Recommended safety workflow for handling aromatic amine compounds.
Conclusion
4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a diaryl ether aniline with significant potential as a versatile building block in drug discovery and materials science. While direct experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications by drawing upon established chemical principles and data from structurally related compounds. The outlined synthetic routes, predicted properties, and safety information are intended to facilitate further research and development involving this promising chemical entity. As with any novel compound, thorough experimental validation of its properties and biological activities is essential.
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